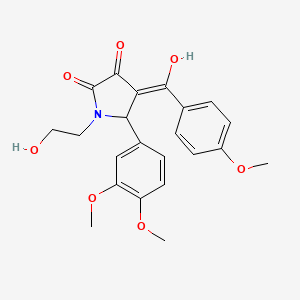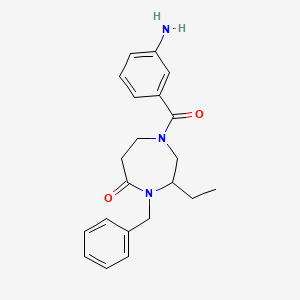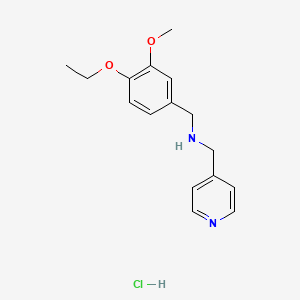![molecular formula C13H18BrNO2S B5337042 ethyl 1-[(5-bromo-2-thienyl)methyl]-2-piperidinecarboxylate](/img/structure/B5337042.png)
ethyl 1-[(5-bromo-2-thienyl)methyl]-2-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[(5-bromo-2-thienyl)methyl]-2-piperidinecarboxylate, also known as BTM-1, is a chemical compound that belongs to the class of piperidinecarboxylates. It is a potent and selective inhibitor of the protein-protein interaction between the bromodomain and extra-terminal domain (BET) family of bromodomain-containing proteins and acetylated histones. BET proteins are epigenetic readers that play a critical role in the regulation of gene expression, and their dysregulation has been implicated in various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
Ethyl 1-[(5-bromo-2-thienyl)methyl]-2-piperidinecarboxylate exerts its pharmacological effects by selectively binding to the bromodomains of BET proteins and preventing their interaction with acetylated histones. This disrupts the recruitment of transcriptional co-activators and chromatin remodeling complexes, leading to the suppression of gene expression. The inhibition of BET proteins has been shown to affect the expression of a wide range of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the cell type and disease model. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by downregulating the expression of oncogenes and upregulating the expression of tumor suppressor genes. It also has anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1-[(5-bromo-2-thienyl)methyl]-2-piperidinecarboxylate has several advantages as a research tool, including its high potency and selectivity for BET proteins, its ability to penetrate the blood-brain barrier, and its favorable pharmacokinetic properties. However, it also has some limitations, such as its potential off-target effects and the need for careful dose optimization and toxicity studies.
Orientations Futures
There are several future directions for the research on ethyl 1-[(5-bromo-2-thienyl)methyl]-2-piperidinecarboxylate, including the development of more potent and selective analogs, the exploration of its therapeutic potential in various diseases, and the elucidation of its mechanism of action at the molecular level. In addition, the combination of this compound with other drugs or therapies may enhance its efficacy and reduce its potential side effects. Further studies are also needed to optimize the dosing and toxicity profile of this compound for clinical applications.
Méthodes De Synthèse
The synthesis of ethyl 1-[(5-bromo-2-thienyl)methyl]-2-piperidinecarboxylate involves the reaction of ethyl 2-piperidinecarboxylate with 5-bromo-2-thiophenemethanol in the presence of a base and a coupling agent. The reaction proceeds through a nucleophilic substitution mechanism, and the product is obtained in good yield and purity. The chemical structure of this compound has been confirmed by various analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Applications De Recherche Scientifique
Ethyl 1-[(5-bromo-2-thienyl)methyl]-2-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth and proliferation of cancer cells by downregulating the expression of oncogenes and upregulating the expression of tumor suppressor genes. It also has anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders.
Propriétés
IUPAC Name |
ethyl 1-[(5-bromothiophen-2-yl)methyl]piperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2S/c1-2-17-13(16)11-5-3-4-8-15(11)9-10-6-7-12(14)18-10/h6-7,11H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKPSMJVCOKTBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5336961.png)

![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(5-quinoxalinylmethyl)methanamine](/img/structure/B5336982.png)
![3-(4-ethoxyphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5336990.png)

![3-(4-fluorobenzyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5336998.png)
![4-methylbenzaldehyde O-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]oxime](/img/structure/B5337001.png)
![2-(4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5337008.png)
![2-{[3-(4-morpholinylcarbonyl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5337009.png)

![7-{[4-(4-fluorobenzyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5337016.png)
![4-fluoro-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B5337053.png)

![3-methyl-1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,4-triazole](/img/structure/B5337061.png)
